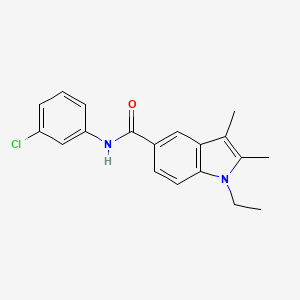
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It was first synthesized in the mid-1990s and has since been widely used in scientific research as a tool to study the endocannabinoid system.
作用机制
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely expressed throughout the body. Activation of these receptors by N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, appetite stimulation, and sedation. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA.
实验室实验的优点和局限性
One advantage of using N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2, which allows for precise modulation of the endocannabinoid system. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other receptors and ion channels at high concentrations.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 and other cannabinoid receptor agonists, including:
1. Development of more selective and potent agonists for the cannabinoid receptors CB1 and CB2.
2. Investigation of the therapeutic potential of cannabinoid receptor agonists in various diseases, such as chronic pain, epilepsy, and cancer.
3. Study of the effects of chronic exposure to cannabinoid receptor agonists on the endocannabinoid system and other physiological processes.
4. Development of novel drug delivery systems for cannabinoid receptor agonists, such as nanoparticles or liposomes.
5. Investigation of the potential use of cannabinoid receptor agonists as adjuvants to other drugs or therapies.
合成方法
The synthesis of N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 involves several steps, including the reaction of 3-chlorophenylhydrazine with 2,3-dimethyl-1,4-benzoquinone to form the corresponding hydrazone, which is then reacted with ethyl chloroformate to yield the desired carboxamide.
科学研究应用
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoid receptor agonists in various diseases, such as multiple sclerosis, epilepsy, and cancer.
属性
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-4-22-13(3)12(2)17-10-14(8-9-18(17)22)19(23)21-16-7-5-6-15(20)11-16/h5-11H,4H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJORXVFXPHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
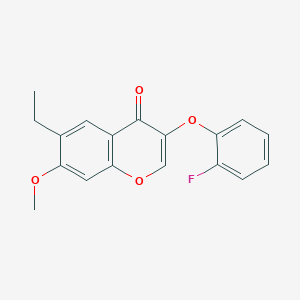

![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
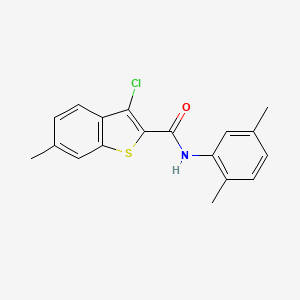
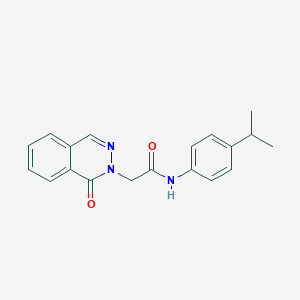
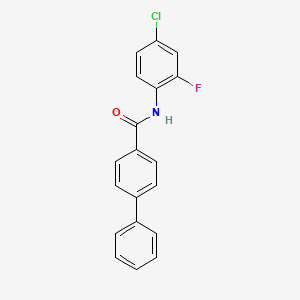
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
